Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis of Bioactive Molecules
This compound serves as a building block in the synthesis of various bioactive molecules. Its rigid spirocyclic structure is often used in medicinal chemistry to explore the conformational space of drug-like molecules, potentially leading to the discovery of new therapeutics .
Material Science Research
In material science, the compound’s unique chemical structure could be utilized to create novel polymers with specific mechanical properties. These polymers might exhibit enhanced durability or flexibility, making them suitable for specialized applications .
Chemical Synthesis
The tert-butyl group in this compound provides steric hindrance, which is beneficial in selective chemical reactions. Researchers can use this property to induce stereoselectivity in the synthesis of complex organic molecules .
Chromatography
Due to its distinctive chemical properties, this compound can be used as a standard or reference material in chromatographic analysis to help identify and quantify similar compounds in complex mixtures .
Analytical Chemistry
In analytical chemistry, the compound’s unique structure can be used to calibrate NMR (Nuclear Magnetic Resonance) or mass spectrometry equipment, ensuring accurate measurement of other spirocyclic compounds .
Peptide Research
The compound can be employed in peptide research as a mimic of proline, an amino acid that induces turns in peptide chains. This can help in studying protein folding and stability .
Neurological Research
Researchers might explore the use of this compound in neurological studies due to its potential to cross the blood-brain barrier, given its structural similarity to certain neurotransmitters .
Environmental Science
In environmental science, the compound could be studied for its degradation products and their environmental impact, contributing to the field of green chemistry and sustainable practices .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 2-amino-5-azaspiro[2.3]hexane-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-5-10(6-12)4-7(10)11/h7H,4-6,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUOLJNMRCIQCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.